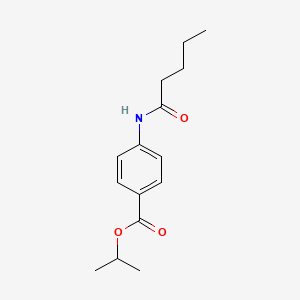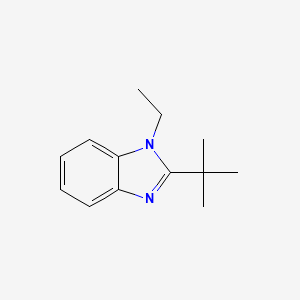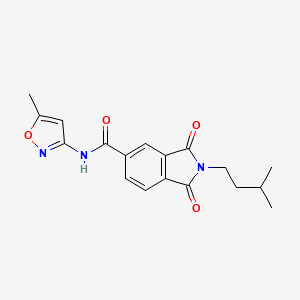
1-(3-phenylpropanoyl)-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-phenylpropanoyl)-4-piperidinecarboxamide, also known as CPP, is a synthetic compound that has been used extensively in scientific research. CPP is a small molecule that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for studying the mechanisms of various biological processes.
Mecanismo De Acción
The exact mechanism of action of 1-(3-phenylpropanoyl)-4-piperidinecarboxamide is not fully understood, but it is thought to act as a positive allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor. This receptor plays a key role in the regulation of synaptic plasticity and memory formation, and by enhancing its activity, 1-(3-phenylpropanoyl)-4-piperidinecarboxamide may improve cognitive function and memory.
Biochemical and Physiological Effects:
1-(3-phenylpropanoyl)-4-piperidinecarboxamide has been shown to have a variety of biochemical and physiological effects, including increasing the release of certain neurotransmitters such as acetylcholine and dopamine. Additionally, 1-(3-phenylpropanoyl)-4-piperidinecarboxamide has been shown to have analgesic effects, reducing pain perception in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(3-phenylpropanoyl)-4-piperidinecarboxamide in lab experiments is its well-established safety profile. 1-(3-phenylpropanoyl)-4-piperidinecarboxamide has been extensively studied and has been shown to have minimal toxicity and side effects. Additionally, 1-(3-phenylpropanoyl)-4-piperidinecarboxamide is relatively easy to synthesize and can be obtained in large quantities.
One limitation of using 1-(3-phenylpropanoyl)-4-piperidinecarboxamide in lab experiments is its specificity. Because 1-(3-phenylpropanoyl)-4-piperidinecarboxamide acts on the NMDA receptor, it may not be useful for studying other biological processes that do not involve this receptor. Additionally, 1-(3-phenylpropanoyl)-4-piperidinecarboxamide may not be effective in all animal models or under all experimental conditions.
Direcciones Futuras
There are a number of potential future directions for research involving 1-(3-phenylpropanoyl)-4-piperidinecarboxamide. One area of interest is the use of 1-(3-phenylpropanoyl)-4-piperidinecarboxamide as a potential treatment for cognitive disorders such as Alzheimer's disease. Additionally, 1-(3-phenylpropanoyl)-4-piperidinecarboxamide may be useful in the development of new pain management therapies or as a tool for studying the mechanisms of drug addiction and withdrawal.
In conclusion, 1-(3-phenylpropanoyl)-4-piperidinecarboxamide is a valuable tool for scientific research, with a well-established safety profile and a variety of biochemical and physiological effects. While there are limitations to its use, 1-(3-phenylpropanoyl)-4-piperidinecarboxamide has the potential to be used in a wide range of research applications and may lead to new insights into the mechanisms of various biological processes.
Métodos De Síntesis
1-(3-phenylpropanoyl)-4-piperidinecarboxamide can be synthesized using a variety of methods, but one of the most commonly used is the reaction of piperidine with 3-phenylpropanoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with a carboxylic acid to form 1-(3-phenylpropanoyl)-4-piperidinecarboxamide.
Aplicaciones Científicas De Investigación
1-(3-phenylpropanoyl)-4-piperidinecarboxamide has been used in a wide range of scientific research applications, including studies of the central nervous system, pain management, and drug addiction. 1-(3-phenylpropanoyl)-4-piperidinecarboxamide has been shown to enhance the activity of certain neurotransmitters, which can lead to improved cognitive function and memory. Additionally, 1-(3-phenylpropanoyl)-4-piperidinecarboxamide has been used as a tool to study the mechanisms of drug addiction and withdrawal, and has been shown to reduce the severity of withdrawal symptoms in animal models.
Propiedades
IUPAC Name |
1-(3-phenylpropanoyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c16-15(19)13-8-10-17(11-9-13)14(18)7-6-12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H2,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRAAEQQDQMILRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Phenylpropanoyl)piperidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 3-{[3-(4-ethoxyphenyl)acryloyl]amino}benzoate](/img/structure/B5761851.png)


![2-(2-hydroxyphenyl)-5,7-diisopropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5761876.png)

![1-{3-[(1-benzyl-1H-imidazol-2-yl)thio]propanoyl}piperidine](/img/structure/B5761880.png)
![N'-[(2-methylphenyl)sulfonyl]-N-2-pyridinylbenzenecarboximidamide](/img/structure/B5761886.png)
![3-[(4-chloro-2-hydroxyphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5761893.png)
![3-[4-(benzyloxy)-3-methoxyphenyl]-2-cyano-2-propenethioamide](/img/structure/B5761897.png)
![4-{[(2,5-dimethylphenyl)sulfonyl]amino}-N,N-dimethylbenzamide](/img/structure/B5761901.png)
![N-cyclopropyl-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B5761906.png)
